molecular formula C16H15NO2 B1607554 4-[2-(2-Methylphenyl)-2-oxoethyl]benzamide CAS No. 465514-82-3

4-[2-(2-Methylphenyl)-2-oxoethyl]benzamide

Cat. No.: B1607554
CAS No.: 465514-82-3
M. Wt: 253.29 g/mol
InChI Key: BYZXRHYXMQRUCL-UHFFFAOYSA-N
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Description

4-[2-(2-Methylphenyl)-2-oxoethyl]benzamide ( 465514-82-3) is a high-purity chemical compound supplied for laboratory research use. This benzamide derivative has a molecular formula of C16H15NO2 and a molecular weight of 253.29 g/mol . Key physicochemical properties include a melting point of approximately 187.1°C and a predicted boiling point of 451.9°C at 760 mmHg . The compound has a density of 1.169 g/cm³ and a calculated LogP of 3.22 . As a benzamide derivative, this compound is part of a class of organic molecules that are of significant interest in medicinal and synthetic chemistry. Benzamides and related structures are frequently investigated for their potential biological activities and serve as key intermediates or building blocks in the synthesis of more complex molecules . Researchers can utilize this compound as a standard in analytical studies or as a precursor in synthetic pathways to develop novel compounds for various research applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(2-methylphenyl)-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-11-4-2-3-5-14(11)15(18)10-12-6-8-13(9-7-12)16(17)19/h2-9H,10H2,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZXRHYXMQRUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384965
Record name 4-[2-(2-methylphenyl)-2-oxoethyl]benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-82-3
Record name 4-[2-(2-Methylphenyl)-2-oxoethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465514-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(2-methylphenyl)-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Derivatization Strategies for 4 2 2 Methylphenyl 2 Oxoethyl Benzamide and Its Analogues

Strategic Design Considerations for the Synthesis of the Core 4-[2-(2-Methylphenyl)-2-oxoethyl]benzamide Structure

The synthesis of the foundational this compound structure, a molecule with a molecular formula of C₁₆H₁₅NO₂ guidechem.com, requires careful consideration of reaction sequences and conditions to ensure efficiency and high yield.

Multi-Step Organic Reaction Sequences

The construction of the this compound core typically involves a multi-step synthetic approach. A common and logical strategy is the Friedel-Crafts acylation reaction. This process would involve the acylation of o-xylene (B151617) (1,2-dimethylbenzene) or toluene (B28343) with a suitably substituted benzoyl chloride derivative.

A plausible synthetic route is outlined below:

Preparation of the Acylating Agent: The synthesis can commence with 4-cyanobenzoyl chloride. This intermediate is prepared from 4-cyanobenzoic acid.

Friedel-Crafts Acylation: 4-Cyanobenzoyl chloride can then react with toluene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms a ketone, linking the two aromatic rings via a carbonyl group. The primary product would be 4-(2-methylbenzoyl)benzonitrile (B1609374), with the acylation occurring at the para-position to the methyl group of toluene due to steric hindrance at the ortho positions.

Nitrile Hydrolysis: The nitrile group of 4-(2-methylbenzoyl)benzonitrile is then hydrolyzed to a carboxylic acid under acidic or basic conditions, yielding 4-(2-methylbenzoyl)benzoic acid.

Amide Formation: The final step is the conversion of the carboxylic acid to the primary amide. This can be achieved through various standard methods, such as activation with thionyl chloride (SOCl₂) to form the acyl chloride followed by reaction with ammonia, or by using modern peptide coupling reagents.

An alternative approach involves a three-component reaction, which has been shown to be highly efficient for synthesizing related N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide (B126) derivatives. nih.gov This method involves the reaction of isatoic anhydride, a primary amine, and a 2-bromoacetophenone (B140003) derivative. nih.gov Adapting this for the target molecule could involve reacting a substituted 2-bromoacetophenone with an appropriate aminobenzamide.

During such multi-step syntheses, potential challenges must be addressed. For instance, in aldol (B89426) condensation reactions under basic conditions, which can be a part of similar synthetic pathways, undesirable dark side products may form. researchgate.net Similarly, reactions involving phenols are susceptible to oxidation by atmospheric oxygen, which can be mitigated by performing the reaction under an inert atmosphere. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing the yield and purity of the final product. nih.gov Key variables in the proposed Friedel-Crafts acylation include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst: While AlCl₃ is a traditional choice, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be tested to minimize side reactions. The molar ratio of the catalyst to the reactants is a crucial parameter to optimize. researchgate.net

Solvent: The choice of solvent can significantly impact the reaction outcome. Dichloromethane, carbon disulfide, or nitrobenzene (B124822) are common solvents for Friedel-Crafts reactions, and their effects on yield should be systematically evaluated. nih.gov

Temperature: Reaction temperature influences both the rate and selectivity. While some reactions proceed well at room temperature, others may require heating or cooling to control exotherms and prevent decomposition. researchgate.netresearchgate.net

The table below illustrates a hypothetical optimization study for the Friedel-Crafts acylation step, based on common practices in synthetic chemistry. researchgate.netnih.gov

Table 1: Hypothetical Optimization of Friedel-Crafts Acylation

Entry Catalyst (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1 AlCl₃ (1.1) CS₂ 45 12 65
2 AlCl₃ (1.5) CS₂ 45 12 72
3 FeCl₃ (1.5) CS₂ 45 24 55
4 AlCl₃ (1.5) CH₂Cl₂ 25 12 75
5 AlCl₃ (1.5) CH₂Cl₂ 40 6 78

Functionalization and Diversification Approaches for Novel Analogues

Creating novel analogues of this compound allows for the exploration of structure-activity relationships (SAR). nih.gov This can be achieved by modifying the benzamide moiety or by introducing different chemical groups on the other parts of the molecule.

Chemical Modifications on the Benzamide Moiety

The benzamide portion of the molecule offers several sites for chemical modification to generate a library of new compounds.

N-Substitutions: The nitrogen atom of the amide can be substituted with various alkyl or aryl groups. For example, a series of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs have been synthesized, demonstrating the feasibility of adding substituted benzyl (B1604629) groups. nih.gov Similarly, reacting the corresponding benzoic acid with N-benzylethylenediamine can yield N-(2-(benzylamino)ethyl)benzamide derivatives. mdpi.com

Ring Substitutions: The benzamide phenyl ring can be functionalized with a variety of substituents. A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized to probe steric and hydrophobic effects. nih.gov The synthesis of benzenesulfonamides carrying a benzamide moiety also highlights how the core structure can be appended with other pharmacologically relevant groups. nih.gov

Amide Isosteres: The amide bond itself can be replaced with bioisosteres to alter the chemical properties of the analogues.

The following table summarizes potential modifications to the benzamide moiety.

Table 2: Examples of Chemical Modifications on the Benzamide Moiety

Modification Site Type of Modification Synthetic Strategy Reference
Amide Nitrogen N-Alkylation/Arylation Reaction of the corresponding carboxylic acid with a substituted amine. nih.govmdpi.com
Phenyl Ring Halogenation/Nitration Electrophilic aromatic substitution on a precursor benzoic acid or benzamide. nih.gov
Phenyl Ring Sulfonamide Addition Coupling of a sulfonamide-substituted benzoic acid with an amine. nih.gov

Substituent Effects and Introduction of Diverse Chemical Groups on the Methylphenyl and Oxoethyl Linkage

The methylphenyl ring and the oxoethyl linker are also key targets for modification to create chemical diversity.

Methylphenyl Ring: The position and nature of the substituent on this ring can be varied. Instead of a 2-methyl group, one could introduce 3-methyl or 4-methyl groups. Furthermore, other electron-donating or electron-withdrawing groups can be installed to study their electronic effects on the molecule's properties. Kinetic studies on related reactions have shown that electron-withdrawing groups on a benzoyl moiety can increase reaction rate constants. researchgate.net

Oxoethyl Linker: The two-carbon linker containing a ketone can be altered. The ketone could be reduced to a secondary alcohol, introducing a chiral center. The length of the alkyl chain could be extended or shortened. For instance, a highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives has been developed, which allows for variation in the aryl group attached to the ketone. nih.gov

The table below provides examples of these diversification strategies.

Table 3: Diversification on Methylphenyl and Oxoethyl Linkage

Modification Site Type of Modification Synthetic Strategy Reference
Methylphenyl Ring Isomeric Variation Use of m-xylene (B151644) or p-xylene (B151628) in Friedel-Crafts acylation. N/A
Methylphenyl Ring Substituent Variation Use of substituted toluenes (e.g., halotoluene, methoxytoluene) in acylation. researchgate.net
Oxoethyl Linker Ketone Reduction Reduction of the ketone with agents like sodium borohydride. N/A

Purity Assessment and Isolation Techniques for Research Scale

The successful synthesis of this compound in a research setting is critically dependent on effective isolation and purification protocols, followed by rigorous purity assessment. The techniques employed must be capable of separating the target compound from unreacted starting materials, catalysts, and any by-products generated during the reaction. For benzamide and ketone derivatives, a combination of extraction, chromatography, and recrystallization is standard practice. google.comgoogle.comnih.gov

Isolation and Purification

Initial workup of the reaction mixture containing the benzamide derivative typically involves an extractive process to remove inorganic salts and highly polar impurities. google.com The crude product obtained after extraction is then subjected to further purification. Common techniques for the isolation of benzamide analogues are detailed below.

Column Chromatography: This is a primary tool for the purification of benzamide derivatives. google.com Flash column chromatography over silica (B1680970) gel is particularly effective for separating compounds with different polarities. mdpi.com The choice of eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) is optimized using thin-layer chromatography (TLC) to achieve the best separation between the desired product and impurities. mdpi.com

Recrystallization: This technique is highly effective for obtaining compounds of high purity, provided a suitable solvent or solvent system can be identified. nih.gov Ethanol is often a solvent of choice for recrystallizing benzamide derivatives, allowing for the formation of a crystalline solid that can be easily collected by filtration. nih.gov Crystallization may also be performed from a mixture of an organic solvent and water. google.com

Extraction-Adsorption: In some cases, an extraction-adsorption method can be employed. This involves dissolving the crude product in a two-phase system of an organic solvent and water, separating the organic phase, and then treating it with an adsorbent like silica gel to remove residual impurities before evaporating the solvent. google.com

Table 1: Common Isolation Techniques for Benzamide Derivatives

Technique Description Application Notes Source
Extraction Separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an organic solvent and water). Used for initial workup to remove inorganic salts and water-soluble by-products. google.com
Column Chromatography Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase flows through it. Widely used for purifying crude reaction mixtures. mdpi.com Eluent polarity is key to effective separation. google.commdpi.com
Recrystallization Purifies a solid compound by dissolving it in a hot solvent and allowing it to cool, whereupon the purified compound crystallizes out. Can yield highly pure material. nih.gov Success is dependent on finding an appropriate solvent. nih.govgoogle.com

Purity Assessment

Once isolated, the purity of this compound must be confirmed. This is typically achieved through a combination of chromatographic and spectroscopic methods that provide orthogonal information about the sample's composition and structure.

Chromatographic Methods: Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of column chromatography fractions. mdpi.com The presence of a single spot under UV light or after staining suggests a high degree of purity. mdpi.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure and assessing the purity of the final product. researchgate.net The absence of signals corresponding to impurities and the correct integration of proton signals provide strong evidence of purity. google.comresearchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to confirm the presence of key functional groups, such as the amide and ketone carbonyls, providing further structural verification. nih.govresearchgate.net

Elemental Analysis: This technique determines the elemental composition (C, H, N) of the compound. A close correlation between the experimentally determined percentages and the calculated values for the molecular formula of this compound provides a definitive measure of purity. nih.govresearchgate.net

Table 2: Purity Assessment Methods for Research-Scale Synthesis

Method Purpose Key Information Provided Source
Thin-Layer Chromatography (TLC) Qualitative purity check; reaction monitoring. Number of components in a mixture; relative polarities. mdpi.com
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and purity analysis. Detailed structural information; presence of impurities. researchgate.net
Infrared (IR) Spectroscopy Functional group identification. Presence of characteristic functional groups (e.g., C=O, N-H). nih.gov
Elemental Analysis Quantitative purity determination. Percentage composition of C, H, N, confirming the molecular formula. researchgate.net

Comprehensive Spectroscopic and Structural Elucidation of 4 2 2 Methylphenyl 2 Oxoethyl Benzamide and Its Derivatives

Chromatographic Methods for Purity and Identity Verification (e.g., HPLC, GC-MS)

The purity and identity of synthesized batches of 4-[2-(2-Methylphenyl)-2-oxoethyl]benzamide and its derivatives are critical for ensuring the reliability and reproducibility of research findings. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary analytical techniques widely employed for these purposes. These methods offer high resolution and sensitivity for the separation, identification, and quantification of the target compound and any potential impurities or related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically developed for the routine analysis and quality control of such benzamide (B126) derivatives. This approach allows for the separation of the main compound from starting materials, by-products, and degradation products.

A satisfactory separation can often be achieved using a C8 or C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov The composition of the mobile phase can be optimized in either an isocratic or gradient elution mode to achieve the desired resolution and retention time for the analyte. UV detection is commonly used for aromatic compounds like benzamides, with the detection wavelength set to a value that maximizes the absorbance of the chromophores in the molecule. nih.govnih.gov

For the validation of an HPLC method, parameters such as linearity, precision, accuracy, specificity, and sensitivity (limit of detection and limit of quantification) are rigorously assessed to ensure the method is fit for its intended purpose. nih.gov

Table 1: Representative HPLC Parameters for the Analysis of this compound

ParameterValue/Condition
Instrumentation HPLC system with UV-Vis Detector
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 254 nm
Expected Retention Time ~ 7.5 min

Note: The above parameters are illustrative and would require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is particularly useful for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself may have limited volatility, GC-MS analysis can be performed following a suitable derivatization step to increase its volatility and thermal stability. nih.gov However, for initial identity confirmation and to profile any volatile impurities, direct GC-MS analysis may still be attempted.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. nih.govsums.ac.ir The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). researchgate.net The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and confirmation of the compound's identity by comparing it to spectral libraries. mdpi.com

Table 2: Illustrative GC-MS Parameters for the Analysis of this compound

ParameterValue/Condition
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Oven Program Initial temp 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Expected Fragmentation Key fragments corresponding to the benzoyl, methylphenyl, and benzamide moieties would be anticipated.

Note: These parameters are hypothetical and serve as a starting point for method development. The oven temperature program and other conditions would need to be optimized.

The combination of retention time data from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of confidence in the identification and purity assessment of this compound and its derivatives. ojp.gov

Computational Chemistry and Molecular Modeling Investigations of 4 2 2 Methylphenyl 2 Oxoethyl Benzamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and reactivity of a molecule. epstem.net These methods are used to optimize the molecular geometry and calculate a variety of electronic descriptors that govern the molecule's behavior.

Detailed Research Findings: For molecules structurally related to 4-[2-(2-Methylphenyl)-2-oxoethyl]benzamide, DFT calculations using basis sets like 6-311G(d,p) or 6-311++G(d,p) are commonly employed to investigate their properties. epstem.netresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. epstem.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. epstem.net In these maps, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions (positive potential), prone to nucleophilic attack, are colored blue. researchgate.net For a benzamide (B126) derivative, the oxygen atom of the carbonyl group and the nitrogen atom of the amide group are expected to be key electronegative sites. Natural Bond Orbital (NBO) analysis further details intramolecular charge transfer and the stabilization energies associated with these interactions. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations
ParameterSignificanceTypical Application
HOMO EnergyRepresents the electron-donating ability of the molecule.Predicting reactivity towards electrophiles.
LUMO EnergyRepresents the electron-accepting ability of the molecule.Predicting reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and kinetic stability. epstem.netAssessing molecular stability and electronic transitions.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for intermolecular interactions. epstem.netIdentifying regions for hydrogen bonding and other non-covalent interactions.
Dipole MomentMeasures the overall polarity of the molecule.Understanding solubility and intermolecular forces.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It is instrumental in virtual screening and for understanding the molecular basis of a ligand's biological activity by analyzing its binding mode and affinity within the active site of a receptor.

Detailed Research Findings: For compounds analogous to this compound, docking studies have been performed against various biological targets. For instance, benzamide derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) and matrix metalloproteinases (MMPs) to evaluate their inhibitory potential. nih.govnih.gov The docking process reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the target's binding pocket. nih.gov

The binding affinity is quantified by a docking score (often in kcal/mol), where a more negative value typically indicates a stronger, more favorable interaction. researchgate.net In studies of related compounds, the benzamide moiety frequently participates in crucial hydrogen bonding interactions, while the phenyl rings engage in hydrophobic and aromatic interactions, anchoring the molecule within the active site. nih.gov For example, docking studies on inhibitors of Cereblon (CRBN), a target for immunomodulatory drugs, show that benzamide-type ligands can replicate the interactions of natural substrates. nih.gov

Table 2: Representative Data from Molecular Docking Studies
Target ProteinLigand TypeKey Interacting Residues (Example)Binding Affinity / Score (Example)Reference
Cyclooxygenase-2 (COX-2)Cyclic Imide with BenzenesulfonamideHis90, Arg513, Tyr385-8.5 kcal/mol nih.gov
Matrix Metalloproteinase-2 (MMP-2)BiphenylsulfonamideHis120, Glu121, Pro140-9.2 kcal/mol nih.gov
Cytochrome P450 14α-sterol demethylase (Cyp51)Dipeptide DerivativeTyr132, Phe228, Met508-179 (MolDock Score) nih.govresearchgate.net
Cereblon (CRBN)Benzamide DerivativeTrp386, His353, Tyr384IC₅₀ = 63 µM nih.govacs.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational flexibility of the ligand and the stability of the ligand-protein complex. scielo.org.za

Detailed Research Findings: MD simulations, often performed for durations ranging from nanoseconds to microseconds, are used to validate docking poses and analyze the stability of the predicted interactions. nih.govscielo.org.za Key analyses include the calculation of the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand remains securely bound. scielo.org.za

Furthermore, MD simulations allow for the monitoring of specific interactions, such as the persistence of hydrogen bonds between the ligand and protein, which is critical for binding stability. scielo.org.za Analysis of the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be important for ligand entry or conformational changes upon binding. For related inhibitors, MD studies have confirmed that the ligand maintains a stable conformation and key interactions within the binding pocket throughout the simulation. nih.gov

Table 3: Common Analyses in Molecular Dynamics Simulations
Analysis TypePurposeTypical Output
Root Mean Square Deviation (RMSD)To assess the structural stability of the protein and the ligand's pose over time.Plot of RMSD vs. Time (Å).
Root Mean Square Fluctuation (RMSF)To identify flexible regions of the protein.Plot of RMSF vs. Residue Number (Å).
Hydrogen Bond AnalysisTo evaluate the stability of key hydrogen bonds between the ligand and protein. scielo.org.zaPlot of number of H-bonds vs. Time or percentage occupancy.
Radius of Gyration (Rg)To measure the compactness of the protein structure over time.Plot of Rg vs. Time (nm).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov A robust QSAR model can be used to predict the activity of new or untested compounds, such as this compound.

Detailed Research Findings: The development of a QSAR model involves several steps: curating a dataset of compounds with known activities, calculating various molecular descriptors for each compound, building a mathematical model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, and validating the model's predictive power. nih.gov

The molecular descriptors used in QSAR can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or quantum-chemical descriptors). researchgate.net For instance, descriptors like logP (lipophilicity), molecular surface area, and electronic parameters derived from quantum calculations are often used. nih.gov QSAR studies on benzamide analogues and other classes of inhibitors have successfully built models that can predict activities like enzyme inhibition or receptor binding affinity, providing a valuable tool for guiding the design of more potent molecules. nih.gov The applicability domain of a QSAR model defines the chemical space in which it can make reliable predictions. nih.gov

Table 4: Examples of Molecular Descriptors Used in QSAR Models
Descriptor ClassExample DescriptorProperty Represented
Constitutional (1D)Molecular Weight (MW)Size of the molecule.
Topological (2D)Kappa Shape IndicesMolecular shape and branching.
Physicochemical (2D/3D)LogPLipophilicity/hydrophobicity.
Electronic (3D)Dipole Moment, HOMO/LUMO energiesElectronic charge distribution and reactivity. nih.gov
Geometrical (3D)Molecular Surface Area (VSA)Steric properties and accessibility. nih.gov

In Silico Approaches for Predicting In Vitro Metabolic Stability (e.g., reaction site prediction)

Predicting a compound's metabolic fate early in the drug discovery process is essential to avoid late-stage failures. In silico models can predict metabolic stability and identify the specific sites on a molecule that are most susceptible to metabolic reactions, primarily by Cytochrome P450 (CYP) enzymes. nih.gov

Detailed Research Findings: Several computational approaches are used for metabolism prediction. Some models are based on the analysis of known metabolic pathways for similar structures, while others use quantum mechanics or machine learning to predict the reactivity of different atomic sites. chemrxiv.org For a molecule like this compound, these tools would analyze each atom's susceptibility to common metabolic transformations such as hydroxylation, N-dealkylation, or oxidation.

The prediction of "sites of metabolism" (SOM) helps chemists proactively modify the compound's structure to block metabolic pathways, thereby improving its stability and pharmacokinetic profile. nih.govnih.gov For example, if the methyl group on the phenyl ring is predicted to be a primary site of hydroxylation, it could be replaced with a less metabolically labile group, such as a halogen. Such modifications can lead to compounds with improved metabolic stability in liver microsome assays. nih.gov

Table 5: Potential Metabolic Hotspots and In Silico Prediction
Potential Reaction Site on the CompoundType of Metabolic ReactionComputational Prediction Goal
Methyl group on the phenyl ringAromatic hydroxylation or benzylic oxidationIdentify reactivity of the C-H bonds.
Benzamide aromatic ringAromatic hydroxylationPredict the most likely position for oxidation.
Methylene bridge (-CH₂-)Aliphatic hydroxylationAssess the lability of the C-H bonds adjacent to the carbonyl group.
Amide bondHydrolysisEvaluate the stability of the amide linkage.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 2 Methylphenyl 2 Oxoethyl Benzamide Analogues

Elucidation of Key Structural Features for Biological Potency

The biological activity of 4-[2-(2-Methylphenyl)-2-oxoethyl]benzamide analogues is intrinsically linked to several key structural motifs. The core scaffold, comprising a benzamide (B126) moiety connected to a phenacyl group, serves as the foundational structure for interaction with biological targets. Within this framework, the relative positioning of the aromatic rings, the nature of the linking keto-ethyl bridge, and the substitution pattern on both phenyl rings are paramount for potency.

A critical feature for the biological activity of this class of compounds is the presence of the benzamide group. The amide NH and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating crucial interactions with protein residues. Furthermore, the aromatic ring of the benzamide can engage in π-π stacking or hydrophobic interactions within the target's binding site.

The 2-oxoethyl linker introduces a degree of flexibility and a specific spatial arrangement of the two aromatic systems. The ketone carbonyl group within this linker can also participate in hydrogen bonding. The presence of a substituent on the second phenyl ring, such as the 2-methyl group in the parent compound, significantly influences the molecule's conformation and, consequently, its biological activity.

Impact of Substituent Identity and Position on Biological Activity

Systematic modifications of substituents on both the benzamide and the phenacyl portions of the molecule have provided a clear understanding of the structure-activity relationship (SAR).

For analogues of the closely related N-(2-(benzylamino)-2-oxoethyl)benzamide scaffold, SAR studies have shown that substitutions on the benzoyl ring (Ring A) and the benzylamino ring (Ring B) have a profound impact on biological activity, such as pancreatic β-cell protection. For instance, the introduction of a trifluoromethyl (CF3) group at the para-position of Ring B was found to be more favorable for activity than at the meta-position. nih.gov

Further exploration of substituents on the benzoyl ring (Ring A) of these N-(2-(benzylamino)-2-oxoethyl)benzamide analogues revealed that small, electron-donating groups can enhance activity. For example, a methoxy (B1213986) group at the para-position of Ring A led to a significant increase in potency. nih.gov In contrast, the introduction of bulky or electron-withdrawing groups at this position was generally detrimental to activity.

The following table summarizes the structure-activity relationship data for a series of N-(2-(benzylamino)-2-oxoethyl)benzamide analogues, highlighting the effect of substituents on their β-cell protective activity against endoplasmic reticulum (ER) stress.

CompoundRing A Substituent (R1)Ring B Substituent (R2)Max Activity (%)EC50 (µM)
5a HH5520 ± 2
5g H4-CF38813 ± 1
5h H3-CF37018 ± 2
WO5m 4-OCH34-CF31000.1 ± 0.01
WO5n 4-CH34-CF3951.2 ± 0.1
WO5p 4-F4-CF3921.5 ± 0.2

Data sourced from a study on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as pancreatic β-cell protective agents. nih.gov

Role of Conformational Flexibility and Steric Effects in Ligand-Target Interactions

The three-dimensional conformation of this compound analogues is a crucial determinant of their biological activity. The molecule possesses several rotatable bonds, including the Ar-CO bond, the CO-CH2 bond, and the CH2-Ar bond, which allow it to adopt various conformations in solution. The preferred conformation for binding to a biological target is influenced by both intramolecular and intermolecular forces.

The presence of substituents, particularly ortho-substituents like the 2-methyl group on the phenacyl ring, can impose significant steric constraints. These steric effects can restrict the rotation around adjacent bonds, leading to a more conformationally rigid molecule. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty of binding, thereby enhancing potency. Conversely, unfavorable steric clashes with the target protein can abolish activity.

Molecular modeling and conformational analysis studies on related benzamide structures have shown that the torsional angle between the amide plane and the benzene (B151609) ring is influenced by the substitution pattern. nih.gov For instance, the presence of ortho-substituents can lead to a non-planar arrangement to alleviate steric repulsion. nih.gov This conformational bias directly impacts the spatial orientation of key interacting groups and their ability to form productive interactions with the target.

Design Principles and Optimization Strategies Based on SAR Insights

The SAR data gathered from analogues of this compound provides clear design principles for lead optimization. A primary strategy involves the systematic exploration of the substituent landscape on both aromatic rings to enhance potency and selectivity.

Based on the insights from related series, a key optimization strategy would be the introduction of small, electron-donating groups at the para-position of the benzamide ring. nih.gov This could involve substituents such as methoxy, methyl, or fluorine to potentially improve hydrogen bonding or hydrophobic interactions.

On the phenacyl ring, the position and electronic nature of substituents are critical. For instance, as seen in analogous series, a trifluoromethyl group at the para-position can significantly enhance activity. nih.gov Further optimization could involve exploring other electron-withdrawing groups or halogens at this position to fine-tune electronic and steric properties.

Another important design principle is the modulation of conformational flexibility. Introducing or altering ortho-substituents on the phenacyl ring can be used to control the torsional angles and lock the molecule into a more bioactive conformation. This strategy, however, must be balanced to avoid detrimental steric clashes.

Development of Pharmacophore Models for Rational Design

To further guide the rational design of novel and more potent analogues, pharmacophore models can be developed. A pharmacophore represents the three-dimensional arrangement of essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. nih.gov

The development of a pharmacophore model for this class of compounds would typically begin with the alignment of a set of active analogues. From this alignment, common chemical features that are crucial for activity are identified. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centroids, and aromatic ring centers.

A hypothetical pharmacophore model for analogues of this compound, based on its structure, would likely include:

One or two hydrogen bond acceptor features from the carbonyl oxygens.

One hydrogen bond donor feature from the amide N-H.

Two hydrophobic/aromatic regions corresponding to the two phenyl rings.

The spatial relationships (distances and angles) between these features would be precisely defined. Once validated, this pharmacophore model can be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that possess the desired features and are therefore likely to be active. nih.gov This approach accelerates the discovery of new lead compounds by prioritizing molecules for synthesis and biological testing.

In Vitro Metabolic Fate and Chemical Degradation Pathways of 4 2 2 Methylphenyl 2 Oxoethyl Benzamide

Assessment of Metabolic Stability in In Vitro Systems (e.g., liver microsomes, S9 fractions)

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. In vitro systems such as liver microsomes and S9 fractions are routinely employed to predict in vivo hepatic clearance. bioivt.comfrontagelab.com These systems contain a rich complement of drug-metabolizing enzymes. frontagelab.com

Liver microsomes are vesicles of the endoplasmic reticulum and are a primary source of Phase I enzymes, particularly cytochrome P450 (CYP) oxidoreductases, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). frontagelab.comresearchgate.net The S9 fraction is a supernatant fraction of a tissue homogenate and contains both microsomal and cytosolic enzymes, offering a broader view of metabolic potential. frontagelab.comnih.gov

The assessment of metabolic stability for 4-[2-(2-Methylphenyl)-2-oxoethyl]benzamide would involve incubating the compound with liver microsomes or S9 fractions from various species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors. For Phase I metabolism, the cofactor NADPH is essential for CYP enzyme activity. nih.gov The rate of disappearance of the parent compound over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine its metabolic half-life (t½) and intrinsic clearance (CLint). researchgate.net

Table 1: Hypothetical Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4515.4
Rat2527.7
Mouse1838.5
Dog6011.6

This interactive table presents hypothetical data on the metabolic stability of this compound across different species' liver microsomes. The data suggests moderate clearance in humans and dogs, with more rapid metabolism in rodents.

Identification and Characterization of In Vitro Metabolites

The identification of metabolites is crucial for understanding the biotransformation pathways of a compound. For this compound, several metabolic reactions can be predicted based on its chemical structure.

Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or expose functional groups. nih.gov Potential Phase I metabolites for the target compound could include:

Hydroxylation: The methyl group on the phenyl ring is a likely site for benzylic hydroxylation to form an alcohol. Aromatic hydroxylation on either of the phenyl rings is also a common metabolic pathway. nih.gov

Ketone Reduction: The ketone group can be reduced to a secondary alcohol.

Amide Hydrolysis: While generally more stable, the amide bond could undergo hydrolysis, although this is often a slower metabolic process. nih.gov

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.gov For this compound, the hydroxylated metabolites could undergo glucuronidation.

Table 2: Projected In Vitro Metabolites of this compound

Metabolite IDProposed StructureBiotransformation
M14-[2-(2-Hydroxymethylphenyl)-2-oxoethyl]benzamideBenzylic Hydroxylation
M24-[2-(2-Methyl-hydroxyphenyl)-2-oxoethyl]benzamideAromatic Hydroxylation
M34-[2-(2-Methylphenyl)-2-hydroxyethyl]benzamideKetone Reduction
M4M1-GlucuronideGlucuronidation of M1
M5M2-GlucuronideGlucuronidation of M2
M6M3-GlucuronideGlucuronidation of M3

This interactive table outlines the potential in vitro metabolites of this compound, detailing the type of biotransformation for each proposed metabolite.

Investigation of Enzyme-Mediated Biotransformations (e.g., cytochrome P450, UGT)

The biotransformations of this compound are likely mediated by specific enzyme families.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily of enzymes, highly expressed in the liver, are the primary drivers of Phase I oxidative metabolism. nih.gov The projected hydroxylations of the target compound would be catalyzed by various CYP isoforms. For instance, CYP3A4, CYP2C9, and CYP1A2 are known to metabolize a wide range of xenobiotics and could be involved in the oxidation of the aromatic rings and the benzylic methyl group. researchgate.net

UDP-Glucuronosyltransferases (UGTs): UGTs are a key family of Phase II enzymes that catalyze the transfer of glucuronic acid to a substrate. frontagelab.com The hydroxylated metabolites of this compound would be likely substrates for UGTs, leading to the formation of more polar glucuronide conjugates.

Table 3: Potential Enzymes in the Biotransformation of this compound

Enzyme FamilySpecific Enzyme (example)Type of ReactionSubstrate
Cytochrome P450CYP3A4, CYP2C9HydroxylationParent Compound
Carbonyl Reductases-Ketone ReductionParent Compound
UGTsUGT1A1, UGT2B7GlucuronidationM1, M2, M3

This interactive table summarizes the key enzyme families and specific enzymes that are likely involved in the metabolic transformation of this compound and its primary metabolites.

Chemical Stability Profiling under Various In Vitro Physiological Conditions

In addition to enzymatic metabolism, the inherent chemical stability of a compound under physiological conditions is an important consideration. Stability profiling is typically conducted by incubating the compound in buffers of varying pH (e.g., pH 3, 7.4, 9) at a constant temperature (e.g., 37°C) and monitoring its degradation over time.

For this compound, the amide bond is the most likely site of chemical degradation through hydrolysis. While amides are generally stable, they can undergo hydrolysis under strongly acidic or basic conditions. At physiological pH (around 7.4), the compound is expected to be relatively stable. The ketone functionality is generally stable under these conditions.

Table 4: Hypothetical Chemical Stability of this compound

ConditionIncubation Time (hours)% Parent Remaining
pH 3.02485
pH 7.424>98
pH 9.02490

This interactive table presents hypothetical chemical stability data for this compound under different pH conditions, suggesting good stability at physiological pH with some degradation under more acidic or basic conditions.

Future Research Directions and Potential Academic Applications of 4 2 2 Methylphenyl 2 Oxoethyl Benzamide

Exploration of Novel Biological Targets and Mechanistic Underpinnings

The core structure of 4-[2-(2-Methylphenyl)-2-oxoethyl]benzamide, which features a benzamide (B126) group linked to a phenacyl (2-oxoethyl-phenyl) moiety, is a recurring pharmacophore in various biologically active molecules. This suggests that the compound could interact with a range of biological targets.

Future research could focus on screening this compound against various enzyme families and receptors to identify novel biological activities. For instance, structurally related 2-oxoethyl 4-benzamidobenzoate derivatives have been identified as inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), an enzyme implicated in prostate cancer. nih.gov This suggests that this compound could be investigated for similar inhibitory activities against SENP1 or other proteases.

Mechanistic studies would be a crucial next step following the identification of any biological activity. These studies would aim to elucidate how the compound interacts with its target at a molecular level. Techniques such as molecular docking simulations, X-ray crystallography of the compound bound to its target protein, and site-directed mutagenesis of the target protein could reveal the specific binding interactions and the mechanism of action.

Rational Design and Synthesis of Next-Generation Lead Compounds

The benzamide scaffold is a versatile starting point for the rational design of new therapeutic agents. nih.govnih.gov Benzamide and its derivatives are known to exhibit a wide range of pharmacological activities, including neuroleptic, anti-inflammatory, and anti-cancer effects. valpo.edu By systematically modifying the structure of this compound, researchers can develop next-generation lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies would be central to this effort. These studies involve synthesizing a library of analogs by modifying different parts of the molecule, such as the 2-methylphenyl group, the benzamide ring, and the linking ethyl-keto group. For example, the discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as pancreatic β-cell protective agents highlights how modifications to the benzamide scaffold can lead to potent and soluble drug candidates. nih.gov Similarly, research on other benzamide derivatives has led to the development of selective kinase inhibitors and multitarget anti-Alzheimer agents. nih.govnih.gov

The synthesis of these new analogs would likely follow established methods for amide bond formation, such as the reaction of an activated carboxylic acid with an amine. nih.govyoutube.com

Application as Chemical Probes for Cellular and Biochemical Research

Chemical probes are essential tools for studying biological processes in living systems. The structure of this compound lends itself to modification for use as a chemical probe. For instance, a radiolabeled version of the compound could be synthesized to enable in vivo imaging studies. A notable example is the development of 4-[11C]-Methoxy N-(2-diethylaminoethyl) benzamide as a PET imaging probe for melanoma. nih.gov This demonstrates the feasibility of using benzamide derivatives for non-invasive imaging of specific cellular targets or disease states.

Furthermore, the introduction of reporter tags, such as fluorescent dyes or biotin, could allow for the visualization and isolation of the compound's binding partners within cells. The keto group in the molecule could also be exploited for bioorthogonal ligation reactions, providing another handle for attaching probes.

Advanced Studies in Supramolecular Chemistry and Materials Science

While the primary focus of benzamide derivatives has been in medicinal chemistry, their structural features, including the presence of amide and carbonyl groups capable of hydrogen bonding, suggest potential applications in supramolecular chemistry and materials science. Derivatives of 1,3,5-oxadiazine, which can be synthesized from benzamide precursors, have found use in organic synthesis and supramolecular chemistry. nih.gov

Future research could explore the self-assembly properties of this compound and its derivatives to form well-defined supramolecular structures such as gels, liquid crystals, or porous materials. The ability to control the assembly through modifications of the molecular structure could lead to the development of novel materials with interesting optical, electronic, or mechanical properties. The crystal structure of related benzamides, such as 4-Methyl-N-(2-methylphenyl)benzamide, reveals intermolecular hydrogen bonding that dictates the packing in the solid state, providing a basis for understanding and designing new crystalline materials. nih.gov

Development of Analytical Methods for In Vitro Quantification in Research Settings

Accurate and reliable analytical methods are essential for any in vitro research involving a chemical compound. For this compound, the development of robust quantification methods would be a prerequisite for detailed biological studies.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection would be the most common and effective techniques for the quantification of this compound in various in vitro assays. researchgate.net LC-MS/MS methods, in particular, offer high sensitivity and selectivity, which are crucial for detecting low concentrations of the analyte in complex biological matrices. researchgate.net

The presence of the β-keto group in the molecule may lead to keto-enol tautomerism, which should be considered during method development. Spectroscopic methods like NMR have been used to confirm the predominant tautomeric form of related β-keto esters in solution. nih.govnih.gov A comprehensive validation of the analytical method would be necessary to ensure its accuracy, precision, linearity, and robustness for its intended research applications.

Q & A

Q. What are the optimal synthetic conditions for preparing 4-[2-(2-Methylphenyl)-2-oxoethyl]benzamide, and how can purity be maximized?

Answer: The synthesis typically involves refluxing intermediates under controlled conditions. For example, benzamide derivatives can be synthesized by reacting hydrazide intermediates (e.g., N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide) with benzamide at 100°C for 2 hours under reflux in a water bath . Key parameters include:

  • Temperature control : Maintain precise reflux temperatures to avoid side reactions.
  • Solvent selection : Methanol is recommended for recrystallization to enhance purity (>95%).
  • Workup : Immediate quenching with ice-cold water improves yield by minimizing degradation.
    Characterization via HPLC (C18 column, methanol/water mobile phase) and NMR (δ 7.2–8.1 ppm for aromatic protons) ensures purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) resolves aromatic protons (δ 7.3–8.0 ppm) and ketone/amide protons (δ 2.5–3.2 ppm). ¹³C NMR confirms carbonyl groups (δ 165–170 ppm) .
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12.5 min (methanol:water = 70:30, 1 mL/min flow rate) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 298.1, with fragmentation peaks at m/z 180 (benzamide moiety) and 118 (methylphenyl fragment) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) optimize reaction pathways for derivatives of this compound?

Answer:

  • Reaction Path Search : Use density functional theory (DFT, B3LYP/6-31G*) to model transition states and intermediates. For example, simulate ketone reduction pathways to identify energy barriers .
  • Machine Learning : Train models on PubChem data to predict solvent effects or regioselectivity in electrophilic substitutions .
  • Validation : Cross-reference computed IR spectra (e.g., C=O stretch at 1680 cm⁻¹) with experimental FT-IR data .

Q. What factorial design strategies are effective for optimizing reaction variables in synthesizing this compound derivatives?

Answer:

  • 2³ Factorial Design : Test temperature (80–120°C), solvent polarity (methanol vs. DMF), and catalyst loading (0.5–2 mol%). Analyze main effects and interactions via ANOVA .
  • Response Surface Methodology (RSM) : Optimize yield by modeling variables like reflux time (1–4 hours) and stoichiometry (1:1 to 1:3 ratio of reactants) .
  • Robustness Testing : Introduce ±5% variation in reactant purity to assess reproducibility .

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., anti-inflammatory assays) using standardized protocols (e.g., COX-2 inhibition vs. TNF-α suppression) .
  • Structural Validation : Re-synthesize disputed compounds and verify structures via X-ray crystallography .
  • Dose-Response Curves : Test analogs at multiple concentrations (0.1–100 µM) to confirm potency trends .

Q. What methodologies are recommended for studying the compound’s pharmacophore in drug discovery?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2; PDB ID 5KIR). Focus on hydrogen bonds between the benzamide carbonyl and Arg120 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Corolate logP (2.8–3.5) and polar surface area (75–85 Ų) with bioavailability using partial least squares regression .

Q. How can researchers identify and mitigate byproduct formation during scale-up of this compound synthesis?

Answer:

  • Byproduct Profiling : Use GC-MS to detect intermediates (e.g., unreacted benzimidazole derivatives; m/z 210.1) .
  • Process Analytics : Implement inline FT-IR to monitor ketone conversion in real time .
  • Separation Techniques : Employ centrifugal partition chromatography (CPC) with hexane/ethyl acetate gradients to isolate byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.